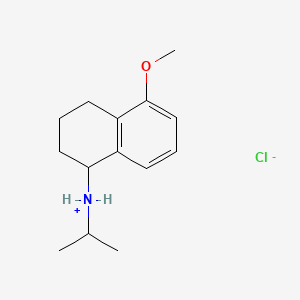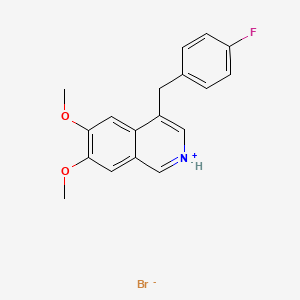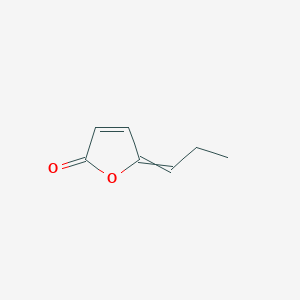
4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline is a complex organic compound characterized by the presence of an adamantane core structure substituted with three aniline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline typically involves the reaction of adamantane derivatives with aniline under specific conditions. One common method includes the use of adamantane-1,3,5-tricarboxylic acid as a starting material, which is then subjected to a series of reactions involving amination and reduction to yield the desired trianiline compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
化学反应分析
Types of Reactions
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline groups can be substituted with various electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline compounds.
科学研究应用
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the aniline groups can interact with various biological molecules, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways by altering the function of enzymes or receptors.
相似化合物的比较
Similar Compounds
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 1,3,5-Tris(4-aminophenyl)benzene
Uniqueness
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline is unique due to its adamantane core, which imparts exceptional stability and rigidity compared to other similar compounds
属性
分子式 |
C28H31N3 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC 名称 |
4-[3,5-bis(4-aminophenyl)-1-adamantyl]aniline |
InChI |
InChI=1S/C28H31N3/c29-23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(30)10-4-21)18-28(15-19,17-26)22-5-11-25(31)12-6-22/h1-12,19H,13-18,29-31H2 |
InChI 键 |
NQMCPETYSRIHER-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


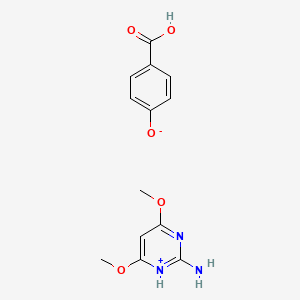
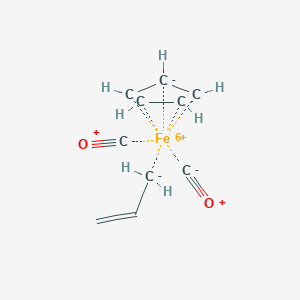

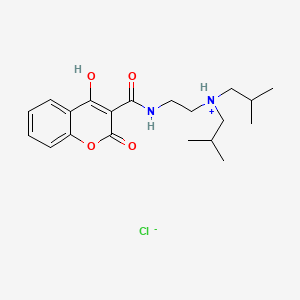

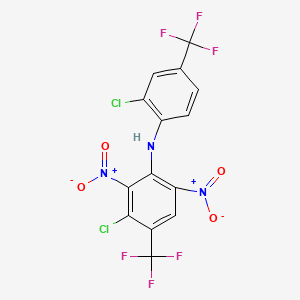
![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
